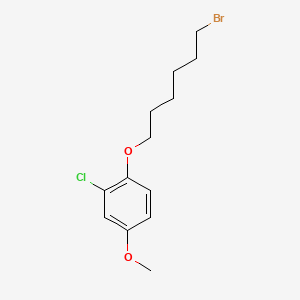

4-((6-Bromohexyl)oxy)-3-chloroanisole

Descripción

4-((6-Bromohexyl)oxy)-3-chloroanisole is a halogenated anisole derivative featuring a bromohexyloxy chain at the 4-position and a chlorine substituent at the 3-position of the methoxybenzene ring. The chloro and methoxy substituents likely influence electronic characteristics, such as electron-withdrawing/donating effects, which are critical in tuning optoelectronic or biochemical interactions.

Propiedades

Número CAS |

56219-58-0 |

|---|---|

Fórmula molecular |

C13H18BrClO2 |

Peso molecular |

321.64 g/mol |

Nombre IUPAC |

1-(6-bromohexoxy)-2-chloro-4-methoxybenzene |

InChI |

InChI=1S/C13H18BrClO2/c1-16-11-6-7-13(12(15)10-11)17-9-5-3-2-4-8-14/h6-7,10H,2-5,8-9H2,1H3 |

Clave InChI |

UKOSNWUWCKENON-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)OCCCCCCBr)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties, inferred from the evidence:

Key Observations:

- Bromohexyl Chain Impact : The bromohexyl group in DPP derivatives and thiophene-based compounds enhances self-assembly and optoelectronic tuning. For example, DPP2+ NPs exhibit mitochondria-targeting capabilities due to imidazole-bromohexyl synergies , while the bromohexyl-thiophene derivative shows UV absorption at 339 nm, critical for solar energy applications .

- Chloro/Methoxy Substituents : Chloro groups (as in 3-(4-chlorophenyl)-pyrazole) increase thermal stability (m.p. >200°C) and intermolecular interactions , whereas methoxy groups (e.g., in 4-methoxybenzyl chloride) improve solubility and serve as directing groups in electrophilic substitutions .

- Synthetic Flexibility : Bromohexyl chains enable cross-coupling reactions (e.g., Heck reaction in thiophene derivatives ), while triazine cores (as in compound 5l ) provide rigidity for polymer backbones.

Physicochemical Properties

- UV/Vis Absorption: Bromohexyl-containing thiophene derivatives exhibit absorption peaks between 315–376 nm, influenced by conjugation length and substituent electron effects . Chloroanisole derivatives likely show similar bathochromic shifts compared to non-halogenated analogs.

- Thermal Stability : Chloro-substituted compounds (e.g., pyrazole-carbothioamide ) demonstrate higher melting points (>200°C) than methoxy-dominated analogs (e.g., 4-methoxybenzyl chloride, liquid at room temperature ).

- Solubility: Bromohexyl chains may enhance lipid solubility, as seen in DPP-based nanoparticles , whereas polar groups (e.g., NH2 in pyrazole derivatives ) improve aqueous compatibility.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.